molecular formula C23H36N2O4 B13848405 (2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate

(2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate

Cat. No.: B13848405
M. Wt: 404.5 g/mol
InChI Key: SINQHIBYEFZMSB-ZLLBNUPZSA-N
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Description

The compound (2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate is a complex organic molecule with significant applications in medicinal chemistry. It is known for its potential therapeutic effects and is often studied for its role in treating various neurological disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of (2R,3R,11bR)-3-isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-yl with L-valine under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide , and reducing agents like sodium borohydride or lithium aluminum hydride . The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may regenerate the original alcohol .

Scientific Research Applications

This compound has a wide range of applications in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It is known to modulate neurotransmitter levels by inhibiting the vesicular monoamine transporter 2 (VMAT2), which plays a crucial role in the storage and release of neurotransmitters . This modulation helps in alleviating symptoms of neurological disorders by balancing neurotransmitter levels in the brain.

Properties

Molecular Formula

C23H36N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

[(2R,3R,11bR)-10-hydroxy-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C23H36N2O4/c1-13(2)8-16-12-25-7-6-15-9-21(28-5)19(26)10-17(15)18(25)11-20(16)29-23(27)22(24)14(3)4/h9-10,13-14,16,18,20,22,26H,6-8,11-12,24H2,1-5H3/t16-,18-,20-,22+/m1/s1

InChI Key

SINQHIBYEFZMSB-ZLLBNUPZSA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)O)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)O)OC

Origin of Product

United States

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